molecular formula C12H18N2S B14339947 5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole CAS No. 106220-44-4

5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole

Cat. No.: B14339947
CAS No.: 106220-44-4
M. Wt: 222.35 g/mol
InChI Key: CWVKAZATBWQYJR-UHFFFAOYSA-N
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Description

5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a dimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the thiadiazole moiety and the dimethylocta-dienyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds.

Scientific Research Applications

5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,7-Dimethylocta-1,6-dien-3-YL)-1,2,3-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

106220-44-4

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

5-(3,7-dimethylocta-1,6-dien-3-yl)thiadiazole

InChI

InChI=1S/C12H18N2S/c1-5-12(4,8-6-7-10(2)3)11-9-13-14-15-11/h5,7,9H,1,6,8H2,2-4H3

InChI Key

CWVKAZATBWQYJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C1=CN=NS1)C

Origin of Product

United States

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